5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that incorporates both benzothiazole and oxadiazole moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the benzothiazole and oxadiazole rings followed by their coupling. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde to form the intermediate, which is then cyclized with hydrazine hydrate to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death. It may also interfere with enzyme activity, such as topoisomerase inhibition, resulting in the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit similar biological activities.
Oxadiazole derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-amino-5-mercapto-1,3,4-oxadiazole are structurally related and have comparable properties.
Uniqueness
This dual functionality makes it a versatile compound in various fields of research .
Properties
Molecular Formula |
C15H10N4OS |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H10N4OS/c16-15-19-18-13(20-15)9-5-7-10(8-6-9)14-17-11-3-1-2-4-12(11)21-14/h1-8H,(H2,16,19) |
InChI Key |
RWCLPSDCGMLROR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C4=NN=C(O4)N |
Origin of Product |
United States |
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